molecular formula C17H11N B11880409 1-(Phenylethynyl)isoquinoline CAS No. 70437-09-1

1-(Phenylethynyl)isoquinoline

Cat. No.: B11880409
CAS No.: 70437-09-1
M. Wt: 229.27 g/mol
InChI Key: JNSVNHMWHHKCTC-UHFFFAOYSA-N
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Description

1-(Phenylethynyl)isoquinoline is an organic compound belonging to the class of isoquinolines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a phenylethynyl group attached to the isoquinoline core. Isoquinolines and their derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

The synthesis of 1-(Phenylethynyl)isoquinoline can be achieved through several methods. One common approach involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This method is performed under mild conditions without the need for organic solvents, additives, or ligands, making it an environmentally friendly process . Another method involves the reaction of isoquinoline with activated alkynes, such as dimethyl acetylenedicarboxylate, in fluorinated alcohol solvents .

Chemical Reactions Analysis

1-(Phenylethynyl)isoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-(Phenylethynyl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Phenylethynyl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its application .

Comparison with Similar Compounds

Properties

CAS No.

70437-09-1

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

IUPAC Name

1-(2-phenylethynyl)isoquinoline

InChI

InChI=1S/C17H11N/c1-2-6-14(7-3-1)10-11-17-16-9-5-4-8-15(16)12-13-18-17/h1-9,12-13H

InChI Key

JNSVNHMWHHKCTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC=CC3=CC=CC=C32

Origin of Product

United States

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